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Compound of Interest

[2-(Methoxymethyl)oxolan-2-
Compound Name:

yllmethanol
CAS No.: 1936686-87-1
Cat. No.: B2983994

Get Quote

Introduction & Structural Context

[2-(Methoxymethyl)oxolan-2-yllmethanol, also known as 2-hydroxymethyl-2-
methoxymethyltetrahydrofuran, represents a critical structural motif in fragment-based drug
discovery (FBDD). As a 2,2-disubstituted tetrahydrofuran (THF) derivative, it serves as a
bioisostere for gem-dimethyl groups or quaternary carbons, offering improved metabolic
stability and solubility profiles compared to carbocyclic analogs.

The molecule features a quaternary carbon at position 2 of the oxolane ring, bonded to two
exocyclic methylene groups: a hydroxymethyl group (

) and a methoxymethyl group (

). This substitution pattern breaks the symmetry of the parent 2,2-
bis(hydroxymethyl)tetrahydrofuran, introducing chirality and creating distinct spectroscopic
signatures.

Structural Attributes[1]
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e Molecular Formula:

e Molecular Weight: 146.19 g/mol

o Chirality: The C2 position is a stereogenic center. The molecule exists as
and

enantiomers.

o Key Features:

o Quaternary Center (C2): Provides rigidity and defines the spatial orientation of the side
chains.

o Hydrogen Bonding: The primary hydroxyl group acts as both a donor and acceptor, while
the ether oxygen and ring oxygen act as acceptors.

Spectroscopic Profile
Mass Spectrometry (MS)

Mass spectrometry analysis typically utilizes Electrospray lonization (ESI) in positive mode due
to the polar nature of the ether and hydroxyl groups.
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Parameter Observation Mechanistic Insight

Protonation typically occurs at

Molecular lon the ether oxygen or hydroxyl

group.

Common in ESI due to high

Sodium Adduct affinity of polyethers for

Loss of the hydroxymethyl

radical (
Fragment 1 (
) or methoxy (
)
).
Loss of the methoxymethyl
Fragment 2 ( group (
) ).
( Loss of hydroxyl (
Fragment 3
) ) via dehydration.

Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the interplay between the free hydroxyl group and the

ether linkages.
¢ 3350-3450 cm~* (Broad):

stretching vibration. The broadness indicates intermolecular hydrogen bonding.

e 2850-2960 cm~! (Medium):

stretching (

). Distinct bands for the methyl ether (
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) and ring methylene groups.

e 1050-1150 cm~1 (Strong):

and

stretching. The THF ring typically shows a characteristic band around 1070 cm~1, overlapped
by the acyclic ether and alcohol stretches.

Nuclear Magnetic Resonance (NMR)

The NMR data provides the most definitive structural proof. The presence of the chiral center at

C2 renders the protons on the exocyclic methylene groups (

and

) diastereotopic, appearing as AB systems rather than simple singlets.

2.3.1 *H NMR (400 MHz, CDCIs)

Note: Chemical shifts (

) are estimates based on the structural class of 2,2-disubstituted THFs.
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Position (ppm)

Multiplicity

Integral

Assignment
Logic

Side Chain 3.65 & 3.55

dd (AB System)

2H

Diastereotopic

protons of

Hz.

Side Chain 3.45 & 3.35

dd (AB System)

2H

Diastereotopic

protons of

Hz.

Methoxy 3.36

3H

Characteristic

singlet for

Ring C5 3.80 - 3.95

2H

Protons adjacent
to the ring
oxygen;
deshielded.

Ring C3 1.90 — 2.05

2H

Protons adjacent
to the quaternary

C2 center.

Ring C4 1.65-1.80

2H

Protons in the
"beta" position of

the ring.

Hydroxyl 25-3.0

brs

1H

Exchangeable
proton (shift
varies with

concentration).

2.3.2 *C NMR (100 MHz, CDCl5)
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The quaternary carbon at C2 is the diagnostic anchor point for the skeleton.

Position (ppm) Type Assignment Logic

Quaternary center

bonded to two

Cc2 86.5 C (quat) )
oxygens (ring +
substituents).
Methylene of
Side Chain 76.2
(deshielded by OMe).
_ Ring carbon adjacent
Ring C5 68.4
to oxygen.
Methylene of
Side Chain 65.8
Methyl carbon of the
Methoxy 59.3
ether.
Ring carbon adjacent
Ring C3 315 to the quaternary
center.
) Ring carbon beta to
Ring C4 26.1

oxygen.

Experimental Protocols
Sample Preparation for NMR

To ensure resolution of the diastereotopic protons, proper sample preparation is critical.
o Solvent Selection: Use Chloroform-d (

) (99.8% D) for routine analysis. For resolving overlapping multiplets in the 3.3-3.9 ppm
region, Benzene-d6 (
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) is recommended as it often induces shift dispersion via aromatic solvent-induced shifts
(ASIS).

e Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

e Shimming: Automated gradient shimming is sufficient, but manual touch-up on Z1 and Z2 is
recommended to resolve the geminal couplings (

Hz).

Synthesis Pathway (Contextual)

This compound is typically synthesized via the statistical methylation of 2,2-
bis(hydroxymethyl)tetrahydrofuran or through the cyclization of a precursor triol.

e Reaction: 2,2-bis(hydroxymethy)THF + NaH (1.0 eq) + Mel (1.0 eq)

Mono-ether + Di-ether + SM.

« Purification: Silica gel chromatography is required to separate the mono-ether (polar) from
the di-ether (less polar) and the starting diol (very polar).

Visualization of Correlations

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation)
signals used to assign the quaternary center and side chains.

C2 (Quat)

Ring O
CH2-OMe Ether Link

Figure 1: Key HMBC correlations establishing the quaternary C2 connectivity.

Click to download full resolution via product page
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o To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of [2-
(Methoxymethyl)oxolan-2-ylimethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2983994/docs#comprehensive-spectroscopic-
characterization-of-2-methoxymethyl-oxolan-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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